molecular formula C14H11FO3 B6397798 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid CAS No. 1261923-93-6

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397798
CAS No.: 1261923-93-6
M. Wt: 246.23 g/mol
InChI Key: SEPOYAHFOVWJMW-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO3. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 4th position of the phenyl ring attached to the benzoic acid core.

Properties

IUPAC Name

2-fluoro-6-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPOYAHFOVWJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689110
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-93-6
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid typically involves the following steps:

    Fluorination: Introduction of the fluorine atom at the 6th position of the benzoic acid ring.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 4th position of the phenyl ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include fluorinating agents and hydroxymethylating agents.

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6-Fluoro-2-(4-carboxyphenyl)benzoic acid.

Scientific Research Applications

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid has shown potential in various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent for diseases such as cancer, diabetes, and Alzheimer’s disease.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid
  • 6-Fluoro-2-(4-methylphenyl)benzoic acid
  • 6-Fluoro-2-(4-hydroxyphenyl)benzoic acid

Uniqueness

6-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for various scientific research applications.

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